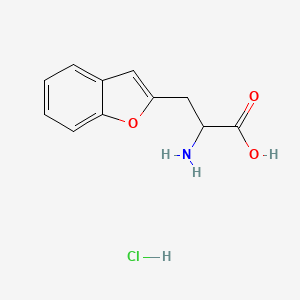

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic amino acid derivatives. The parent compound, 2-amino-3-(1-benzofuran-2-yl)propanoic acid, bears the Chemical Abstracts Service registry number 748752-63-8, while the hydrochloride salt form is designated with the unique identifier 206353-28-8. The systematic name reflects the presence of the benzofuran ring system attached to the propanoic acid backbone through a methylene bridge at the 2-position of the benzofuran moiety.

The molecular formula of the hydrochloride salt is established as C11H12ClNO3, with a molecular weight of 241.67 grams per mole, representing the addition of hydrogen chloride to the free base compound. The parent free acid maintains the molecular formula C11H11NO3 with a corresponding molecular weight of 205.21 grams per mole. The International Chemical Identifier string for the free base compound is documented as InChI=1S/C11H11NO3/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5,9H,6,12H2,(H,13,14), providing a complete structural description for computational and database applications.

The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is expressed as O=C(O)C(N)CC1=CC2=CC=CC=C2O1.[H]Cl, clearly indicating the ionic association between the protonated amino acid and the chloride anion. This structural designation facilitates accurate identification across chemical databases and enables precise communication of the compound's identity within the scientific community. The nomenclature system also accommodates the stereochemical considerations inherent to amino acid derivatives, though the specific stereochemistry assignment requires additional analytical characterization.

Properties

IUPAC Name |

2-amino-3-(1-benzofuran-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPMGMUQQIIYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Using Benzofuran Precursors

One established method involves the following steps:

Step 1: Benzofuran Ring Construction or Functionalization

Benzofuran derivatives are prepared or functionalized through reactions such as cyclization of 2-acyloxy-1-bromomethylarenes catalyzed by chromium(II) chloride with boron trifluoride etherate, or tandem deprotection-cyclization of 2-methoxyphenylacetones.Step 2: Side Chain Introduction

The amino acid side chain is introduced by coupling benzofuran-2-yl acetaldehyde or its derivatives with amino acid precursors under basic conditions. For example, a Williamson ether reaction followed by base-mediated ester hydrolysis and intramolecular cyclization yields the desired benzofuran amino acid derivatives.Step 3: Formation of Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and solubility.

Multi-Step Coupling and Oxidation Strategy

An alternative approach utilizes palladium-catalyzed coupling and oxidation:

Sonogashira Coupling

Pd(PPh3)2(OAc)2 catalyzes the coupling of benzofuran derivatives with alkynols, such as butynol, in the presence of triethylamine as solvent, yielding benzofuranyl ethan-1-ol intermediates with high conversion and yields (~88%).Jones Oxidation

The alcohol intermediates are oxidized using Jones reagent to afford benzofuranyl acetic acid derivatives, which can be further converted into the target amino acid hydrochloride salt.

This method is noted for its scalability and relatively mild reaction conditions.

Use of Coupling Agents and Bases

In coupling reactions to form amide or amino acid derivatives, a variety of coupling agents and bases are employed:

Coupling agents include carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), chloroformates (methyl, ethyl, isopropyl, phenyl, benzyl chloroformate), diphenylphosphoroazidate, and others.

Bases used range from organic bases (e.g., triethylamine), inorganic bases, organolithium, and organosilicon bases to mixtures thereof.

Solvents vary widely, including hydrocarbons (n-pentane, n-hexane), ethers, esters, polar aprotic solvents, chloro solvents, ketones, nitriles, alcohols, and polar solvents.

Process Optimization and Polymorph Control

Various crystalline polymorphs of benzofuran-containing amino acid derivatives have been identified, which affect the compound's physical and pharmaceutical properties. Processes are tailored to favor specific polymorphs by controlling solvent, temperature, and crystallization conditions.

Improved purification and crystallization methods ensure high purity and desirable polymorphic forms, which are critical for pharmaceutical applications.

Summary Table of Preparation Methods

Detailed Research Findings

The one-pot synthesis approach combining Williamson reaction and base-mediated cyclization offers a straightforward and efficient route to benzofuran amino acid derivatives, with mild conditions and good yields.

Pd-catalyzed Sonogashira coupling followed by oxidation provides a scalable and high-yielding method for preparing benzofuranyl acetic acid intermediates, which can be converted to the target amino acid hydrochloride.

Selection of coupling agents and bases is critical for reaction efficiency and product purity. The use of organic bases like triethylamine and coupling agents such as carbodiimides ensures effective amide bond formation.

Control of crystalline polymorphs via solvent and crystallization conditions is essential for optimizing the pharmaceutical performance of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., halides, alkoxides), leaving groups (e.g., tosylates, mesylates)

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, amines

Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Heterocycle and Molecular Properties

The table below compares the substituent groups, molecular formulas, and key properties of analogous compounds:

Key Observations:

- Substituent Impact: Benzofuran vs. Benzodioxole: Benzofuran (O-containing) and benzodioxole (two O atoms) both exhibit aromaticity but differ in electronic effects. Benzodioxole’s electron-rich nature may enhance binding to aromatic receptors, while benzofuran’s rigidity could influence steric interactions . Imidazole (Histidine): The basic imidazole group (pKa ~6.0) enables pH-dependent solubility and metal-ion chelation, unlike the neutral benzofuran . Thiol (Cysteine): The reactive -SH group in cysteine facilitates disulfide bond formation, necessitating antioxidant stabilization, unlike the stable benzofuran .

Solubility and Stability

- Benzofuran Derivative : Likely moderate water solubility due to the hydrochloride salt form. Benzofuran’s aromaticity may reduce solubility compared to smaller heterocycles like imidazole.

- Benzodioxole Analog : Similar solubility profile to benzofuran but may exhibit enhanced stability due to electron-donating dioxole oxygen atoms .

- Cysteine HCl: High water solubility (common in amino acids) but prone to oxidation, requiring inert storage conditions .

- Histidine HCl : High solubility in polar solvents; stability influenced by imidazole’s buffering capacity .

Research Findings and Challenges

- Synthetic Accessibility : Benzofuran and benzodioxole derivatives often require multi-step synthesis, increasing production costs compared to simpler analogs like cysteine .

- Bioactivity : Benzofuran’s planar structure may enhance DNA intercalation or enzyme inhibition but could also raise toxicity concerns.

- Regulatory Status : While cysteine and histidine are GRAS (Generally Recognized As Safe), benzofuran derivatives may require rigorous toxicity profiling due to structural complexity .

Biological Activity

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzofuran moiety attached to a propanoic acid backbone, which is critical for its biological interactions.

Research indicates that 2-amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride may exert its biological effects through several mechanisms:

- Neuroprotective Effects : The compound is believed to modulate neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission. This modulation can potentially protect against neurodegenerative diseases such as Alzheimer's disease due to its antioxidant properties that mitigate oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways essential for bacterial growth.

Neuroprotective Activity

The neuroprotective potential of 2-amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride has been highlighted in various studies. It has shown promise in:

- Modulating Glutamate Receptors : By influencing glutamate receptor activity, the compound may enhance learning and memory processes.

- Antioxidant Properties : Its ability to reduce oxidative stress can be beneficial in preventing neuronal damage associated with neurodegenerative diseases.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against strains such as E. coli and Staphylococcus aureus, with values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 2-Amino-3-(benzofuran-5-yl)propanoic acid | Contains an amino group and propanoic acid | Different benzofuran substitution pattern |

| L-Tyrosine | Involved in neurotransmitter synthesis | Different side chain structure affecting reactivity |

| 3-(1-Benzofuran-2-yl)alanine | Similar backbone; contains an alanine moiety | Distinct functional groups affecting reactivity |

The distinct combination of the benzofuran moiety with the propanoic acid structure enhances its biological activity and therapeutic applications compared to these similar compounds.

Q & A

Q. What are the recommended synthetic pathways for 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride?

A common approach involves amine protection (e.g., Boc anhydride), coupling with benzofuran derivatives using reagents like HATU or EDC, deprotection (e.g., trifluoroacetic acid), and hydrochloride salt formation. Purification typically employs recrystallization or chromatography. For structurally analogous compounds, reaction yields can vary significantly (e.g., 60–85%) depending on substituent reactivity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR : For confirming backbone structure and substitution patterns (e.g., benzofuran ring protons appear as distinct aromatic signals).

- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., ESI-MS can detect [M+H]+ ions).

- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or high temperatures, as hydrochloride salts may hydrolyze. Safety protocols include using PPE (gloves, goggles) and fume hoods during handling .

Q. What purification strategies are effective for isolating high-purity batches?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ion-exchange chromatography are preferred. For diastereomeric impurities, chiral stationary phases (e.g., amylose-based columns) achieve >99% enantiomeric purity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Post-synthesis, recrystallization in polar solvents (ethanol/water) improves ee to >98% .

Q. What experimental designs mitigate discrepancies in bioactivity assays?

Address variability by:

Q. How do researchers resolve conflicting data on metabolic stability?

Perform parallel studies using:

Q. What strategies validate the compound’s role in enzyme inhibition?

Combine kinetic assays (e.g., Michaelis-Menten plots) with structural biology:

- SPR/ITC : Measure binding affinity (KD values).

- Molecular docking : Identify key interactions (e.g., hydrogen bonds with catalytic residues).

- Mutagenesis : Confirm binding-site residues (e.g., Ala-scanning) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.